molecular formula C9H19NO3 B146440 3-(3-aminopropyl)solketal CAS No. 131606-42-3

3-(3-aminopropyl)solketal

Cat. No.: B146440
CAS No.: 131606-42-3
M. Wt: 189.25 g/mol
InChI Key: ALTVLQHLIFBSJJ-UHFFFAOYSA-N
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Description

Amino-functionalised linker synthon.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTVLQHLIFBSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Glycerol Chemistry and Bio Derived Compounds

Glycerol (B35011), or propane-1,2,3-triol, is a simple, non-toxic, and biodegradable triol compound. wikipedia.orgresearchgate.net Historically sourced from soap manufacturing, its availability has surged dramatically with the growth of the biodiesel industry, where it is generated as a primary byproduct, constituting about 10% of the total weight. researchgate.netscispace.com This surplus has driven extensive research into converting glycerol, a renewable feedstock, into value-added chemicals, moving away from traditional petroleum-based sources. scispace.comunina.it

Glycerol's three hydroxyl groups make it a highly functional and versatile platform molecule. unina.it Through chemical transformations like acetalization, it can be converted into more specialized derivatives. One such key derivative is Solketal (B138546), formally (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which is produced by the reaction of glycerol with acetone (B3395972). wikipedia.org This process installs an isopropylidene acetal (B89532) group, protecting two adjacent hydroxyl groups of the glycerol backbone while leaving one primary hydroxyl group available for further reactions. wikipedia.org 3-(3-Aminopropyl)solketal is a direct evolution of this chemistry, where the remaining hydroxyl group of solketal is etherified and terminated with a primary amine, thus integrating a bio-derived core into a more complex synthetic building block.

Significance As a Bifunctional Building Block and Amine Functionalized Linker Synthon

The strategic value of 3-(3-aminopropyl)solketal lies in its identity as a bifunctional molecule. It contains two distinct reactive sites: a primary amine group and a protected diol (the solketal (B138546) group). This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in multi-step syntheses.

It is specifically recognized as an amino-functionalized linker synthon. biosearchtech.com Amine-functionalized linkers are crucial in various fields of chemistry and materials science. researchgate.net The primary amine group provides a nucleophilic handle for a wide range of chemical reactions, including amidation, alkylation, and reductive amination, enabling the covalent attachment of the molecule to other structures. arkat-usa.org Such linkers are used to:

Functionalize Surfaces: Modify the surfaces of nanoparticles or other materials to alter their properties or attach other molecules. For instance, amine-functionalized linkers can be used to attach targeting agents like folic acid to iron oxide nanoparticles for biomedical applications. rsc.org

Construct Metal-Organic Frameworks (MOFs): Serve as the organic struts that connect metal nodes. The amine groups within the MOF structure can provide active sites for catalysis or enhance the selective adsorption of molecules like carbon dioxide. nih.govresearchgate.netacs.org

Synthesize Polymers: Act as monomers or chain-terminating agents in polymerization reactions, introducing specific functionalities into the polymer backbone or as side chains. researchgate.net

The solketal group, on the other hand, serves as a masked form of a diol. wikipedia.org This protecting group is stable under many reaction conditions used to modify the amine but can be readily removed with an acid catalyst in an aqueous medium. wikipedia.org This deprotection reveals two hydroxyl groups, opening pathways for further functionalization, such as esterification to form monoglycerides (B3428702) or cross-linking in polymer synthesis. wikipedia.orgresearchgate.net

Research Landscape and Potential in Modern Chemical Synthesis and Materials Science

Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from Glycerol (B35011) as a Key Intermediate

The conversion of glycerol into value-added chemicals is a cornerstone of creating a sustainable biorefinery model. nih.gov One of the most promising pathways is the acid-catalyzed ketalization of glycerol with acetone (B3395972) to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) and water as a byproduct. nih.govmdpi.com This reaction is an example of atom economy and catalytic conversion, aligning with the principles of green chemistry. mdpi.com Solketal is a versatile compound with applications as a fuel additive that can enhance octane (B31449) numbers and reduce emissions, and as a green solvent in various industries. nih.govrsc.orgnih.gov The reaction typically yields two main products: a five-membered ring (solketal) and a six-membered ring (2,2-dimethyl-1,3-dioxan-5-ol), with solketal being the thermodynamically favored and major product. nih.govmdpi.com

Catalytic Strategies for the Ketalization of Glycerol

The efficiency of glycerol ketalization is highly dependent on the catalyst used. The reaction requires an acid catalyst to activate the acetone substrate. nih.govrsc.org Research has explored a wide range of both homogeneous and heterogeneous catalysts to optimize glycerol conversion and selectivity towards solketal.

Heterogeneous catalysts are highly favored as they can be easily separated from the reaction mixture, enabling recycling and contributing to a more sustainable and cost-effective process. nih.govnih.gov Their use mitigates the environmental and corrosion problems associated with traditional homogeneous acids. nih.gov

Modified Clays : Natural clays, such as bentonite (B74815), have been modified to serve as effective catalysts. For instance, bentonite clay functionalized with an acidic polymer containing sulfonic and carboxylic acid groups has been shown to selectively catalyze the acetalization of glycerol to solketal. researchgate.net

Phosphotungstic Acid Systems : Heteropolyacids (HPAs), particularly those with a Keggin structure like phosphotungstic acid (H₃PW₁₂), are potent acid catalysts. nih.gov To overcome the low surface area of bulk HPAs and deactivation by water, they are often immobilized on supports. researchgate.net Composites of H₃PW₁₂ and phosphomolybdic acid (H₃PMo₁₂) on amine-functionalized silica (B1680970) (AptesSBA-15) have demonstrated high activity. The H₃PW₁₂@AptesSBA-15 catalyst, for example, achieved 91% glycerol conversion with 97% solketal selectivity in just 5 minutes at 60°C. nih.gov

Zeolites : Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them excellent catalysts for this reaction. tci-thaijo.orgresearchgate.net Various types of zeolites, including H-BEA, H-MOR, H-MFI, and H-FER, have been investigated. researchgate.net The catalytic performance is influenced by their textural properties, such as surface area and pore volume, and the nature of their acid sites (Lewis vs. Brönsted). researchgate.netmdpi.com For example, modified natural zeolite (clinoptilolite) showed a dramatic increase in glycerol conversion from 3.5% to 90.4% after treatment to improve its crystallinity and surface area. researchgate.net Mesoporous silicates like Sn-MCM-41 and the novel Hf-TUD-1 have also proven to be highly efficient due to their combination of acidity, wide pores, and large surface area. rsc.org

Metal Oxides : Solid acid catalysts based on mixed metal oxides have shown remarkable efficiency. Sulfated zirconia (SO₄²⁻/ZrO₂) and titania (SO₄²⁻/TiO₂) composites with a ZnAl₂O₄ spinel structure have been synthesized and applied in the acetalization of glycerol. rsc.org The SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) catalyst, in particular, exhibited outstanding activity, achieving 99.3% glycerol conversion with a 98% solketal yield under optimized conditions. rsc.orgrsc.org This high performance is attributed to its high acidity, structural stability, and reusability. rsc.org

Performance of Various Heterogeneous Catalysts in Solketal Synthesis
CatalystReaction Temperature (°C)Glycerol Conversion (%)Solketal Selectivity (%)Reference
H₃PW₁₂@AptesSBA-15609197 nih.gov
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)Optimized99.398 rsc.orgrsc.org
Modified Natural Zeolite5090.4N/A researchgate.net
Hf-TUD-1N/AHighHigh rsc.org
Amberlyst-364074N/A mdpi.com

Conventionally, the synthesis of solketal employed homogeneous Brönsted acid catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (pTSA). nih.govrsc.org While effective, these catalysts present significant drawbacks, including reactor corrosion, toxicity, and difficulties in separation from the product mixture, which increases costs and generates waste. nih.govmdpi.com

To overcome these issues, research has shifted towards Lewis acid catalysts. mdpi.com Metal salts and complexes, particularly those based on abundant and low-toxicity metals like iron, offer a sustainable alternative. Iron(III) complexes have demonstrated excellent results, achieving very high turnover frequencies with low catalyst loading. mdpi.com Similarly, tin(II) chloride (SnCl₂) has been used as a Lewis acid catalyst that is easily recovered and reused without significant loss of activity. mdpi.com

Developing more environmentally benign and efficient processes is a key goal in solketal synthesis.

Solvent-Free Approaches : Many studies now focus on solvent-free reaction conditions, where an excess of one of the reactants (typically acetone) serves as the reaction medium. tci-thaijo.orgnih.gov This approach is highly desirable as it reduces waste and simplifies the process, aligning with green chemistry principles. nih.gov For example, the synthesis of fatty acid solketal esters has been successfully conducted without added solvents, using a slight molar excess of solketal itself as the medium. nih.gov

Microwave-Assisted Synthesis : Process intensification techniques, such as microwave irradiation, have been explored to improve the efficiency of solketal synthesis. mdpi.com Microwaves provide rapid and direct heating of the reaction molecules, leading to more efficient heat transfer compared to conventional heating. This results in faster reaction rates and can improve process safety. mdpi.com Continuous-flow microwave reactors have been successfully used for solketal production, demonstrating the potential of this technology for industrial application. mdpi.com

Mechanistic and Kinetic Investigations of Solketal Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis process and designing more effective catalysts.

The acid-catalyzed ketalization of glycerol with acetone follows a well-established pathway. nih.gov The mechanism is initiated by the activation of the acetone molecule by the acid catalyst. rsc.org

In the presence of a Brönsted acid catalyst , the reaction proceeds as follows:

The carbonyl oxygen of acetone is protonated by the acid catalyst.

This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

A terminal hydroxyl group of the glycerol molecule attacks the activated carbonyl carbon.

A subsequent ring-closure step, involving the other terminal hydroxyl group of glycerol, occurs with the elimination of a water molecule. This cyclization predominantly forms the thermodynamically more stable five-membered ring (solketal) over the six-membered ring isomer. nih.gov

When a Lewis acid catalyst (e.g., an iron(III) complex) is used, the mechanism involves:

Coordination of the acetone's carbonyl oxygen to the metal center of the catalyst, forming an activated complex.

Nucleophilic attack by a glycerol oxygen on the carbonylic carbon of the coordinated acetone.

Ring closure and release of a water molecule to form solketal. mdpi.com

Kinetic models have been developed to describe this reaction. For instance, a detailed kinetic study using an iron(III) complex catalyst was successfully modeled, allowing for the determination of fundamental kinetic and thermodynamic parameters. mdpi.com In enzymatic synthesis, a Ping-Pong Bi Bi model has been used to describe the kinetics of lipase-catalyzed transesterification to produce enantiomerically enriched solketal esters. pan.pl These investigations are vital for process scale-up and industrial application. mdpi.com

Kinetic Modeling and Thermodynamic Analysis of Ketalization Processes

The ketalization reaction is typically catalyzed by an acid, which can be homogeneous or heterogeneous. mdpi.commdpi.com Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-35, Indion 225H), zeolites, and sulfated zirconia are often preferred due to their high activity, reusability, and non-corrosive nature. tubitak.gov.tracs.orgresearchgate.net The reaction mechanism for the formation of solketal involves the acid-catalyzed reaction between glycerol and acetone, leading to a five-membered ring product (solketal) and a six-membered ring by-product, with solketal being the major and more stable product. mdpi.comresearchgate.net

Kinetic models are employed to describe the reaction rate and understand the influence of various parameters such as temperature, catalyst loading, and reactant molar ratios. mdpi.comtubitak.gov.tr One of the most frequently used models for this heterogeneous system is the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. tubitak.gov.tracs.org This model assumes that the reaction occurs on the catalyst surface and involves adsorption of reactants, surface reaction, and desorption of products. semanticscholar.org Studies have shown that the LHHW model can accurately describe the kinetics, with the surface reaction often being the rate-controlling step. tubitak.gov.tracs.org

Thermodynamic analysis provides insight into the spontaneity and equilibrium of the reaction. The standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of the reaction have been determined in several studies. The reaction is generally found to be exothermic, as indicated by a negative enthalpy change. acs.orgresearchgate.netresearchgate.net

Below are tables summarizing key kinetic and thermodynamic parameters from various studies on solketal synthesis.

Interactive Data Table: Kinetic Parameters for Solketal Synthesis

Catalyst Kinetic Model Activation Energy (Ea) (kJ/mol) Key Finding
Indion 225H LHHW 39.3 The model showed a good fit with experimental data, indicating surface reaction control. tubitak.gov.tr
Amberlyst-35 LHHW 55.6 ± 3.1 The LHHW rate expression accurately described the kinetics. researchgate.net
Amberlyst-35 (in ethanol) LHHW 69.0 ± 6.6 The model accurately described kinetics, considering internal mass-transfer resistances. acs.org
Zeolite H-BEA Reversible Kinetic Model 44.77 (forward), 41.40 (reverse) A simplified reversible model effectively described the heterogeneous kinetics. acs.org
Sulfated Zirconia Pseudo-homogeneous 88.1 ± 8.9 A simple model successfully adjusted to experimental data. researchgate.net

Interactive Data Table: Thermodynamic Parameters for Solketal Synthesis (at 298 K)

Catalyst Standard Enthalpy (ΔH°) (kJ/mol) Standard Gibbs Free Energy (ΔG°) (kJ/mol) Standard Entropy (ΔS°) (kJ/mol·K)
Amberlyst-35 -30.1 ± 1.6 -2.1 ± 0.1 -0.1 ± 0.01
Amberlyst-35 (in ethanol) -20.1 ± 1.1 1.4 ± 0.3 Not Reported
Sulfated Zirconia -11.6 ± 1.1 4.0 ± 0.1 Not Reported

Amination Strategies for the Introduction of the 3-Aminopropyl Moiety

The introduction of the 3-aminopropyl group onto the solketal backbone is a key step in forming the target molecule. This can be achieved through direct functionalization of solketal or by building the aminopropyl-functionalized glycerol backbone before ketalization.

Functionalization of Solketal with Aminopropyl Chains

Solketal possesses a free primary hydroxyl group that can be chemically modified. wikipedia.org One direct route to this compound is the etherification of this hydroxyl group. This can be accomplished through a Williamson ether synthesis-type reaction. The solketal is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an aminopropyl halide (e.g., 3-chloropropylamine (B7771022) or 3-bromopropylamine). In this reaction, the amine group of the aminopropyl halide would need to be protected to prevent it from reacting with the electrophilic site or causing unwanted side reactions.

Another potential method is the reaction of solketal with acrylonitrile (B1666552) followed by reduction. The hydroxyl group of solketal can undergo a Michael addition with acrylonitrile (cyanoethylation). The resulting nitrile can then be reduced to the primary amine, yielding the 3-aminopropyl ether of solketal.

Alternative Routes for the Synthesis of 3-Aminopropyl-functionalized Glycerol Backbones

An alternative strategy involves modifying the glycerol backbone first, followed by ketalization with acetone to form the final product. This approach might offer advantages in terms of selectivity and avoiding protection/deprotection steps for the solketal acetal (B89532) group.

For instance, glycerol can be reacted with a suitable aminopropylating agent to form a 3-aminopropyl ether of glycerol. Due to the three hydroxyl groups on glycerol, achieving selective functionalization of only one hydroxyl group can be challenging. However, by carefully controlling reaction conditions or using specific catalysts, it may be possible to favor the reaction at the primary hydroxyl groups. Once the 3-aminopropyl-functionalized glycerol is synthesized, it can be reacted with acetone in the presence of an acid catalyst to form the cyclic ketal, this compound.

Role of Protecting Group Chemistry in Targeted Synthesis

In multi-step organic syntheses involving molecules with multiple reactive functional groups, protecting groups are essential tools to achieve chemoselectivity. bham.ac.uknumberanalytics.com They act as temporary masks for a specific functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgpressbooks.pub

In the synthesis of this compound, both the hydroxyl and amino groups can interfere with desired reactions.

Amine Protection: When functionalizing solketal with an aminopropyl halide (as described in 2.2.1), the nucleophilic amine must be protected. organic-chemistry.org Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). numberanalytics.comfiveable.me For example, the amine of 3-bromopropylamine (B98683) can be protected as a Boc-carbamate. After the etherification reaction with solketal, the Boc group can be easily removed under mild acidic conditions, which the solketal acetal can typically withstand, to reveal the desired primary amine. organic-chemistry.org

Orthogonal Protection: In more complex syntheses, an orthogonal protection strategy is powerful. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.comorganic-chemistry.org For example, if one were to synthesize a more complex derivative, one could have a silyl (B83357) ether protecting an alcohol and a Cbz group protecting an amine. The silyl group can be removed with fluoride (B91410) ions, while the Cbz group is removed by hydrogenolysis, allowing for selective deprotection and reaction at either site. numberanalytics.com

The choice of a protecting group is critical and must be stable to the reaction conditions used in subsequent steps while being easily removable in high yield when desired. bham.ac.ukorganic-chemistry.org The strategic use of protecting groups is fundamental to the successful and efficient synthesis of polyfunctional molecules like this compound.

Research Applications in Materials Science and Polymer Chemistry

Development of Functional Polymeric Materials

The integration of 3-(3-aminopropyl)solketal into polymer structures allows for the creation of materials with tailored properties and advanced functionalities.

The primary amine of this compound serves as a key handle for its incorporation into polymer chains. It can react with various monomers to be integrated into either the main backbone or as a pendant side chain. This introduces the protected diol functionality of the solketal (B138546) group, which can be later hydrolyzed to yield free hydroxyl groups. This post-polymerization modification capability is crucial for designing smart polymers that can respond to specific stimuli, such as pH changes, to alter their characteristics. For instance, the conversion to a diol can significantly increase the hydrophilicity of the polymer, making it suitable for biomedical applications or as a hydrophilic coating.

Polyphosphazenes are a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which can be functionalized with a wide variety of organic side groups. nih.gov The properties of these polymers, such as their glass transition temperature and biodegradability, are highly tunable based on the nature of these side groups. nih.gov

The primary amine of aminopropyl-containing compounds allows for their attachment to the polyphosphazene backbone via nucleophilic substitution of chlorine atoms on the poly(dichlorophosphazene) (B1141720) precursor. While direct studies on this compound in this context are limited, the principle has been well-established with other amino-functionalized molecules, including amino acid esters. nih.govnih.gov The degradation of polyphosphazenes with amino acid ester side groups is influenced by the nature of the amino acid, and an intramolecular catalysis mechanism involving the amino group can enhance the degradation rate. nih.gov The incorporation of the aminopropyl solketal moiety is expected to yield polyphosphazenes that are not only biodegradable but also possess latent hydroxyl groups for further functionalization or for tuning the material's hydrophilicity. The degradation of such polymers would likely proceed via hydrolysis of the P-N bond, which can be accelerated in acidic media. nih.gov

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers typically synthesized through the Michael addition of amines to diacrylates. researchgate.netrsc.org The versatility of this reaction allows for the creation of a large library of PBAEs with diverse properties by varying the amine and diacrylate monomers. nih.govfrontiersin.org

The primary amine of this compound makes it a suitable candidate for the synthesis of novel PBAEs. By reacting it with a diacrylate monomer, a linear polymer with pendant solketal groups can be formed. The general synthesis involves mixing the amine and diacrylate monomers, often at elevated temperatures, with the monomer ratio being a key parameter to control the molecular weight of the resulting polymer. researchgate.netfrontiersin.org The resulting PBAE would possess the characteristic pH-responsiveness due to the tertiary amines in the backbone and biodegradability from the ester linkages. Furthermore, the pendant solketal groups can be hydrolyzed to diols, introducing hydrophilicity and providing sites for further modification. The synthesis of PBAEs with pendant primary amines has been shown to result in materials where the degradation rate is influenced by the side-chain structure and is significantly faster in basic environments due to intra- or intermolecular amidation. researchgate.net

Table 1: Synthesis Parameters for Poly(β-amino esters)

ParameterInfluence on Polymer PropertiesTypical Conditions
Monomer Selection (Amine/Diacrylate)Determines polymer skeleton, side-chain structure, and topology (linear vs. branched). Affects reaction rate. nih.govPrimary or secondary amines; various diacrylates.
Monomer Molar RatioControls the molecular weight of the polymer. researchgate.netfrontiersin.orgRatios from 1.1:1 to 3:1 (diacrylate:amine) have been explored. researchgate.net
Reaction TemperatureAffects reaction time and molecular weight. nih.govSolvent-free: ~90-95°C. With solvent (e.g., DCM): ~50°C. nih.govnih.gov
End-capping ReagentInfluences polymer performance, especially in applications like gene delivery. frontiersin.orgAmines like 1-(3-aminopropyl)-4-methyl piperazine (B1678402) can be used. frontiersin.org

Surface Modification and Nanomaterial Functionalization

The ability to alter the surface properties of materials is critical for a wide range of applications. This compound, and its analogues, are effective agents for the functionalization of inorganic surfaces.

The surface of inorganic materials like silica (B1680970) and clay minerals such as montmorillonite (B579905) is rich in hydroxyl groups, which serve as anchor points for grafting molecules. Aminopropyl-functionalized molecules, particularly organosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), are widely used for this purpose. nih.govacs.orgrsc.org The grafting process typically involves the hydrolysis of the alkoxy groups of the silane (B1218182), followed by condensation with the surface hydroxyls to form stable covalent bonds. nih.gov

While not a silane itself, this compound can be grafted onto surfaces through its amine group, for instance, by reacting with surface-bound epoxy groups or other complementary functionalities. The grafting of APTES onto silica has been systematically studied, with factors like solvent (aqueous vs. anhydrous) and concentration influencing the formation of a stable monolayer. nih.govresearchgate.net Anhydrous conditions, for example, tend to produce more homogeneous and stable grafted layers. nih.gov

Similarly, aminopropyl silanes have been successfully intercalated into the layers of montmorillonite, a type of swelling clay. nih.govnih.gov This modification alters the surface properties of the clay, for example, by making it more compatible with organic polymers in the preparation of nanocomposites. The arrangement of the grafted molecules within the clay galleries can vary, forming monolayers or bilayers depending on the specific clay and reaction conditions. nih.govnih.gov The grafting of silanes onto montmorillonite can be influenced by reaction conditions such as silane concentration, reaction time, and temperature. researchgate.net

A coupling agent is a compound that improves the adhesive strength between two dissimilar materials, typically an inorganic filler and an organic polymer matrix. sinosil.comresearchgate.net Aminosilanes are a prominent class of coupling agents. sinosil.com Their bifunctional nature allows them to form a chemical bridge at the interface: the silane part bonds with the inorganic surface, and the amino group interacts or reacts with the polymer matrix. nih.govnih.gov

Formation of Functional Coatings, Films, and Membranes

The unique bifunctional nature of this compound, possessing both a primary amine and a protected diol, makes it a promising candidate for the creation of functionalized surfaces. The primary amine group offers a reactive site for a variety of chemical transformations, enabling the covalent attachment of this molecule to surfaces or its integration into polymeric structures. The solketal group, a protected form of glycerol (B35011), can be hydrolyzed under acidic conditions to reveal two hydroxyl groups. This latent functionality allows for secondary reactions, such as cross-linking or further surface modification, providing a versatile platform for designing materials with tailored properties.

While extensive research on the specific applications of this compound in coatings, films, and membranes is still emerging, its structural motifs suggest significant potential. The amine functionality can be utilized to react with a wide range of electrophilic reagents, including isocyanates, epoxides, and activated esters. This reactivity allows for the incorporation of the solketal moiety into various polymer backbones, such as polyurethanes, polyamides, and polyimides. The resulting polymers, bearing the pendant solketal group, can then be processed into coatings, films, or membranes. Subsequent hydrolysis of the solketal group can unmask the hydroxyl functionalities, leading to enhanced hydrophilicity, improved adhesion to polar substrates, or the ability to participate in post-fabrication cross-linking reactions.

For instance, a thin film formed from a polymer incorporating this compound could initially exhibit hydrophobic characteristics due to the protected diol. Upon treatment with a mild acid, the surface properties could be switched to hydrophilic, a feature desirable in applications such as anti-fog coatings or biocompatible membranes. The generation of hydroxyl groups on the surface can also serve as anchoring points for the immobilization of other functional molecules, including bioactive agents or catalysts.

Applications in Composite Materials and Adhesion Promotion

The dual functionality of this compound also positions it as a valuable component in the formulation of composite materials and as an adhesion promoter at the interface between different material phases.

Enhancement of Polymer-Filler Interactions and Dispersibility

In the fabrication of composite materials, achieving a uniform dispersion of filler particles within a polymer matrix is crucial for obtaining enhanced mechanical and thermal properties. Filler agglomeration can lead to stress concentration points and a deterioration of the material's performance. Surface modification of fillers with coupling agents is a common strategy to overcome this challenge.

This compound can function as a coupling agent to improve the compatibility between inorganic fillers and organic polymer matrices. The amine group can react with or physically adsorb onto the surface of various fillers, such as silica, titania, or clays, which often possess hydroxyl groups or other reactive sites. This surface treatment effectively modifies the filler's surface chemistry, making it more compatible with the surrounding polymer matrix. The aliphatic chain of the aminopropyl group and the solketal moiety can then interdiffuse with the polymer chains, leading to improved interfacial adhesion. This enhanced interaction facilitates better stress transfer from the polymer matrix to the filler, resulting in a composite material with improved strength, stiffness, and toughness.

The effectiveness of this compound as a dispersing aid can be attributed to the steric hindrance provided by the solketal group, which can prevent the close approach and agglomeration of filler particles.

Improvement of Adhesion to Metal Oxides and Other Substrates

Strong adhesion between a polymer coating or adhesive and a substrate is paramount for the longevity and reliability of the final product. Metal oxides, commonly found on the surface of many engineering materials, can be challenging substrates for polymer adhesion due to differences in surface energy and chemical composition.

The amine functionality of this compound can form strong interactions with metal oxide surfaces. These interactions can be a combination of hydrogen bonding and the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom and Lewis acidic sites on the metal oxide surface. By applying a thin layer of this compound, or a primer formulation containing it, to a metal oxide substrate, the surface can be effectively functionalized.

Role in Biomedical Research and Bioengineering

Scaffolds for Tissue Engineering and Regenerative Medicine

The creation of three-dimensional (3D) scaffolds that mimic the natural extracellular matrix is a cornerstone of tissue engineering. These scaffolds provide structural support for cells and guide their growth and differentiation into functional tissue. The incorporation of 3-(3-aminopropyl)solketal into biomaterials offers a pathway to fabricating such advanced scaffolds.

Fabrication of 3D Biomimetic Scaffolds with Tunable Properties

The amine functionality of this compound allows it to be chemically integrated into various polymer backbones, enabling the fabrication of 3D biomimetic scaffolds with highly specific and tunable properties. nih.gov This is crucial as different tissues in the body have unique mechanical and biological requirements. For instance, materials for bone tissue engineering need to be rigid, while those for soft tissues should be more flexible.

Researchers have employed techniques like 3D printing and electrospinning to create intricate scaffold architectures. nih.govyoutube.com For example, by incorporating aminopropyl-functionalized components, the surface chemistry of the scaffold can be modified to enhance cell attachment and proliferation. rsc.org The solketal (B138546) group, a protected form of glycerol (B35011), can be deprotected under acidic conditions to yield diol groups. mdpi.com These hydroxyl groups can then be used for further functionalization or to modulate the hydrophilicity and degradation rate of the scaffold. This ability to independently tune multiple material properties is a key advantage in designing scaffolds that can adapt to the changing needs of regenerating tissue. nih.gov

Scaffold Fabrication TechniqueKey AdvantagesPotential Application
3D Printing Precise control over scaffold architecture and pore size. nih.govPatient-specific implants. nih.gov
Electrospinning Production of nanofibrous scaffolds mimicking the ECM. nih.govNerve regeneration, skin tissue engineering. nih.gov
Salt-Leaching Creation of highly porous scaffolds. mdpi.comBone tissue engineering. mdpi.com

Modulating Cell Adhesion, Proliferation, and Differentiation on Functionalized Scaffolds

The surface of a scaffold plays a critical role in directing cell behavior. The primary amine group of this compound provides a reactive handle for attaching bioactive molecules, such as peptides and growth factors, that can modulate cell adhesion, proliferation, and differentiation. rsc.org For example, the well-known cell adhesion peptide sequence RGD (arginine-glycine-aspartic acid) can be covalently linked to the scaffold surface, promoting the attachment and spreading of cells like fibroblasts and osteoblasts. rsc.orgnih.gov

Studies have shown that the presence of amino groups on a scaffold's surface can significantly enhance cell viability and function. For instance, in scaffolds made from alginate and gelatin, the amino groups from gelatin were shown to improve the biocompatibility and cell-material interactions. nih.gov Similarly, functionalizing scaffolds with amine-containing molecules can lead to better cell infiltration and more uniform cell distribution throughout the scaffold, which is essential for the formation of healthy tissue. nih.gov The ability to control the density and spatial arrangement of these functional groups allows for the creation of "smart" scaffolds that can actively guide tissue development. nih.gov

Biodegradable Scaffold Design and Biocompatibility Assessment

An ideal scaffold for tissue engineering should be biodegradable, meaning it gradually breaks down over time as new tissue is formed, and its degradation products should be non-toxic. The use of this compound in the synthesis of biodegradable polymers like polyesters and polyurethanes allows for the design of scaffolds with controlled degradation rates. nih.gov The ester and urethane (B1682113) linkages in these polymers are susceptible to hydrolysis, and the rate of degradation can be tailored by adjusting the polymer's composition and molecular weight.

Biocompatibility is of paramount importance, and materials used in tissue engineering must not elicit an adverse immune response. Scaffolds derived from natural polymers like chitosan (B1678972) and gelatin, which can be modified with aminopropyl groups, are often favored for their inherent biocompatibility. nih.gov Furthermore, the degradation products of polymers synthesized using this compound are anticipated to be biocompatible, as glycerol and aminopropanol (B1366323) are naturally occurring or readily metabolized compounds. In vitro and in vivo studies are crucial to assess the biocompatibility of these scaffolds, ensuring they support cell growth without causing inflammation or toxicity. nih.govnih.gov

Advanced Drug Delivery Systems

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing their side effects. This is often achieved by controlling the release of the drug at a specific site in the body over a prolonged period. This compound serves as a key component in the design of such systems.

Conjugation to Drug Carriers and Controlled Release Platforms

The primary amine group of this compound is readily available for conjugation to various drug carriers, such as nanoparticles, liposomes, and polymers. nih.gov This process, known as bioconjugation, allows for the covalent attachment of drugs to the carrier, preventing their premature release and degradation in the body. springernature.com The solketal moiety can also be utilized to create stimuli-responsive drug delivery systems. For example, in the acidic microenvironment of a tumor, the solketal group can be cleaved, triggering the release of the conjugated drug.

Polymer-drug conjugates are a particularly promising class of drug delivery systems. nih.gov By incorporating this compound into a polymer backbone, drugs can be attached via biodegradable linkers. The rate of drug release can then be controlled by the rate of linker cleavage, which can be designed to be sensitive to specific enzymes or pH conditions. nih.gov This approach allows for sustained and localized drug delivery, improving treatment outcomes.

Drug CarrierConjugation StrategyRelease Mechanism
Polymeric Nanoparticles Amide bond formation between the drug and the nanoparticle surface. nih.govDiffusion, polymer degradation, or stimuli-responsive cleavage. nih.gov
Liposomes Covalent attachment to the liposome (B1194612) surface.Membrane fusion or disruption.
Peptide-Drug Conjugates Direct conjugation of the drug to a peptide carrier. nih.govEnzymatic cleavage of the peptide. nih.gov

Strategies for Targeted Drug Delivery

Targeted drug delivery aims to deliver a therapeutic agent specifically to diseased cells or tissues, thereby reducing its exposure to healthy parts of the body. nih.gov The amine group of this compound can be used to attach targeting ligands, such as antibodies or peptides, to the surface of a drug carrier. nih.gov These targeting ligands recognize and bind to specific receptors that are overexpressed on the surface of cancer cells or other pathological tissues. nih.gov

For instance, a drug-loaded nanoparticle functionalized with a peptide that binds to a tumor-specific receptor will preferentially accumulate at the tumor site. nih.gov This active targeting strategy can significantly enhance the therapeutic index of a drug, meaning it increases its effectiveness while reducing its toxicity. The versatility of this compound as a linker allows for the development of multifunctional drug delivery systems that combine targeting, controlled release, and even imaging capabilities into a single platform.

Biologically Active Conjugates and Probes

The unique structure of this compound, which combines a protected diol (the solketal group) with a terminal primary amine via a flexible propyl linker, makes it a highly versatile chemical tool. nih.gov Its CAS Number is 131606-42-3. biosearchtech.com The primary amine serves as a reactive handle for covalent attachment to other molecules, while the solketal moiety provides a stable, glycerol-derived backbone. This bifunctional nature is expertly leveraged in the creation of sophisticated molecular constructs for research and diagnostics.

Application in Oligonucleotide Labeling and Detection

The primary amine of this compound makes it an effective amino-functionalized linker synthon for modifying oligonucleotides. biosearchtech.com In this capacity, it serves as a bridge, enabling the covalent attachment of reporter molecules—such as fluorescent dyes, quenchers, or affinity tags like biotin—to a specific point on a DNA or RNA strand.

The process typically involves incorporating the linker during automated solid-phase oligonucleotide synthesis. This allows for precise placement of the label at the 5'-end, 3'-end, or even at an internal position within the sequence. nih.gov Once the oligonucleotide is synthesized with the appended aminopropyl linker, the terminal amine group can be reacted with an activated form of the desired label. This method provides a stable and reliable way to produce probes for various molecular biology applications. glenresearch.comjenabioscience.com

The key advantage of using a linker like this compound is the ability to introduce a wide variety of functional molecules to the oligonucleotide without interfering with its hybridization properties. The flexible three-carbon chain helps to distance the bulky label from the oligonucleotide backbone, minimizing steric hindrance that might otherwise affect its ability to bind to its complementary target sequence. nih.gov

FeatureDescriptionRelevance in Oligonucleotide Labeling
Terminal Amine Group A primary amine (—NH₂) at the end of the propyl chain.Provides a reactive site for the covalent attachment of various labels (e.g., fluorophores, biotin) post-synthesis. glenresearch.com
Propyl Linker A three-carbon aliphatic chain connecting the amine and the solketal moiety.Offers spatial separation between the oligonucleotide and the attached label, reducing steric hindrance and preserving hybridization efficiency. nih.gov
Solketal Backbone A protected glycerol structure.Acts as a non-nucleosidic scaffold that can be incorporated into the oligonucleotide chain during automated synthesis.
Versatility Can be used to introduce labels at the 5', 3', or internal positions.Allows for the design of custom probes for diverse applications, including qPCR, fluorescence in situ hybridization (FISH), and microarrays. nih.gov

Development of Biosensors and Bio-imaging Agents

The aminopropyl functional group is instrumental in the surface modification of materials used for biosensors. While direct applications of this compound are emerging, the principle is well-demonstrated with structurally similar compounds like 3-aminopropyl-triethoxysilane (APTES). nih.gov In a typical biosensor design, a solid substrate, such as an indium tin oxide (ITO) electrode or a glass slide, is first treated with the aminopropyl-containing compound. nih.gov The amine groups then populate the surface, creating a reactive layer for the immobilization of biological recognition elements like enzymes, antibodies, or proteins.

For instance, a biosensor for detecting specific enantiomers of an amino acid was developed by modifying an ITO electrode with APTES, followed by the attachment of graphene oxide and human serum albumin (HSA). nih.gov The aminopropyl groups were essential for anchoring the subsequent layers to the electrode. This layered approach creates a highly specific and sensitive detection surface. The potential of this compound in this area lies in its ability to form similar self-assembled monolayers on various substrates, providing a foundation for attaching biomolecules that can specifically bind to a target analyte for detection.

ComponentMaterial/Molecule ExampleFunction in the Biosensor
Substrate Indium Tin Oxide (ITO) GlassProvides the solid support and electrode for electrochemical signal transduction. nih.gov
Functionalization Layer This compound (or similar, e.g., APTES)Covalently modifies the substrate surface, introducing reactive amine groups. nih.gov
Recognition Element Human Serum Albumin (HSA)A protein immobilized on the functionalized surface that selectively binds to the target analyte (e.g., tryptophan enantiomers). nih.gov
Analyte D- and L-TryptophanThe target molecules to be detected and quantified. nih.gov
Transduction Cyclic VoltammetryAn electrochemical technique used to measure the binding event, which generates a detectable signal. nih.gov

Potential in Designing Improved Bioactive Compounds and Pharmaceuticals

In medicinal chemistry, the modification of existing natural products or the construction of new molecular entities is a key strategy for developing novel drugs. mdpi.com this compound represents a valuable building block in this field due to its distinct structural components.

The solketal group is a protected form of glycerol, a biocompatible and versatile scaffold. mdpi.com The aminopropyl linker provides a handle for conjugation, allowing chemists to attach this glycerol-based unit to other pharmacophores or bioactive fragments. mdpi.com This strategy can be used to:

Improve Pharmacokinetic Properties: Attaching the hydrophilic solketal moiety can modify the solubility and metabolic stability of a drug candidate.

Create Prodrugs: The amine can be used to form a cleavable bond (like an amide) with a drug, which is then released at the target site.

Develop Fragment-Based Drugs: The molecule can serve as a linker to connect two different molecular fragments, creating a new compound with potentially synergistic or novel activity. The amide bond, which can be formed with the amine group, is particularly stable in biological systems compared to ester bonds. mdpi.com

The use of such linkers and scaffolds is a core principle in "simplifying complexity," where complex natural products are broken down into simpler, synthetically accessible structures that retain or enhance biological activity. mdpi.com

Structural FeatureChemical DescriptionPotential Contribution to Pharmaceutical Design
Solketal Moiety 2,2-dimethyl-1,3-dioxolane-4-methanolA protected, chiral glycerol backbone. Can improve solubility, alter pharmacokinetic profiles, and serve as a biocompatible scaffold. mdpi.com
Propyl Ether Linker —O—(CH₂)₃—A stable and flexible linker connecting the scaffold to the reactive group. Provides conformational flexibility and ensures chemical stability.
Primary Amine Group —NH₂A versatile reactive site for conjugation. Can be used to form stable amide bonds with carboxylic acids of other bioactive molecules or to attach targeting ligands. mdpi.com

Catalytic and Mechanistic Investigations of 3 3 Aminopropyl Solketal Involved Reactions

Role as a Ligand or Precursor for Catalytic Systems

The presence of a nucleophilic amino group and oxygen-containing functionalities allows 3-(3-aminopropyl)solketal to serve as a versatile ligand or a precursor for constructing sophisticated catalytic architectures. biosearchtech.com This dual functionality is particularly advantageous in creating structured catalysts with well-defined active sites.

Development of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. While direct incorporation of this compound as a primary ligand in reported MOFs is not extensively documented, its amine functionality makes it an ideal candidate for post-synthetic modification of existing MOFs. This process involves introducing new functional groups into a pre-formed framework. For instance, MOFs with open metal sites or reactive functional groups on their linkers could be grafted with this compound.

This approach would tether the aminopropylsolketal moiety to the framework, introducing new potential active sites for catalysis or for capturing specific molecules. The solketal (B138546) group, with its chiral center, could also impart enantioselectivity to the catalytic framework. The general strategy for designing coordination complexes often relies on ligands that can bridge multiple metal centers to form extended networks. mdpi.com The amine group of this compound can coordinate to a metal center, and in principle, the oxygen atoms of the dioxolane ring could also participate in coordination, although this is less common.

The true value of aminopropyl-functionalized linkers often lies in their ability to create multidimensional frameworks with specific structural, optical, or magnetic properties. mdpi.com For example, similar amino-functionalized ligands have been successfully used to build frameworks with diverse topologies and functionalities. researchgate.net

Application in Heterogeneous Catalysis Development

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry, offering advantages in catalyst separation and recycling. mdpi.com this compound and its derivatives are valuable for developing heterogeneous catalysts, primarily by immobilizing catalytically active species onto solid supports.

The amine group can be used to anchor metal complexes or organic catalysts to materials like silica (B1680970), alumina, or polymers. This immobilization prevents the catalyst from leaching into the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst. For example, the solketal moiety is a well-known derivative of glycerol (B35011), a byproduct of biodiesel production. mdpi.com The conversion of glycerol to solketal itself is an important reaction often catalyzed by heterogeneous acids. rsc.orgresearchgate.net

The development of catalysts for the production of solketal highlights the importance of catalyst acidity, support material, and the methodology of incorporating active sites. mdpi.com While this compound is not the catalyst in this case, its structural relation to solketal places it within the broader context of biorefinery and sustainable chemistry. The amine functionality of this compound provides a reactive handle to graft it onto catalyst supports, thereby modifying the surface properties of the support. This can influence the dispersion of active metal particles, alter the acidity or basicity of the support, and ultimately impact the activity and selectivity of the catalyst.

Table 1: Examples of Heterogeneous Catalytic Systems Related to Solketal Chemistry

Catalyst SystemSupport MaterialReactantsProductKey FindingReference
Hf-TUD-1Mesoporous SilicateGlycerol, Acetone (B3395972)SolketalHigh conversion and turnover due to Lewis acidity and mesoporous structure. rsc.org
Zr-TUD-1Mesoporous SilicateGlycerol, AcetoneSolketalDisplayed mainly Lewis acid properties, leading to efficient catalysis. researchgate.net
Sn-MCM-41Mesoporous SilicateGlycerol, AcetoneSolketalEffective Lewis acid catalyst for glycerol acetalization. researchgate.net
UiO-66 (MOF)Zirconium-based MOFGlycerol, AcetoneSolketalActive and sustainable system, with acidity influencing glycerol acetalization at room temperature. mdpi.com

Mechanistic Studies of Reactions Involving this compound and its Analogs

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing more efficient catalysts. The amine group in this compound and its analogs serves as a key functional group for mechanistic investigations.

Elucidation of Reaction Mechanisms and Intermediates (e.g., amine radical cations)

The amine group is readily susceptible to oxidation, and in certain reactions, can form highly reactive intermediates such as amine radical cations. These species are characterized by having an unpaired electron and a positive charge on the nitrogen atom. The formation of such intermediates often dictates the reaction pathway and the final product distribution.

While specific studies detailing the formation of the this compound radical cation are not prevalent, the general reactivity of amines provides a strong basis for predicting its behavior. For instance, in the context of other amine-containing molecules, radical cations are known to be key intermediates in various electrochemical and photochemical reactions. The study of the reaction between phenyl and amino radicals, for example, shows the formation of crucial intermediates that guide the reaction pathway. nih.gov In copper-catalyzed reactions involving amines, the mechanism can be complex, proceeding through various copper-ligand intermediates. kaist.ac.kr The elucidation of these pathways often involves a combination of experimental techniques and computational studies to identify transient species. kaist.ac.kr

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for understanding reaction rates and elucidating reaction mechanisms. nih.gov By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, one can determine the rate law for a reaction, which provides mathematical insight into the mechanism. wikipedia.org

For reactions involving this compound, such as its reaction with electrophiles or its participation in catalytic cycles, kinetic analysis can reveal important information. For example, in aminolysis reactions (the reaction of an amine with another molecule to displace a leaving group), kinetic studies have shown that the reaction can be catalyzed by a second molecule of the amine, acting as a base. up.ac.zaresearchgate.net

A typical kinetic study of a reaction involving this compound would involve monitoring the disappearance of the starting material or the appearance of the product using techniques like spectroscopy (UV-Vis, NMR) or chromatography. The data obtained would then be used to test different mechanistic hypotheses. For example, a linear dependence of the reaction rate on the concentration of this compound would suggest its involvement in the rate-determining step of the reaction.

Table 2: Common Techniques for Kinetic and Mechanistic Studies

TechniqueInformation ObtainedRelevance to this compound
Reaction Progress Kinetic Analysis (RPKA)Rate laws, catalyst deactivation, product inhibition. wikipedia.orgCan be used to study catalytic reactions where this compound is a ligand or part of the catalyst.
Stopped-Flow SpectroscopyRates of fast reactions (millisecond timescale). nih.govUseful for studying the initial steps of reactions involving the amine group, such as binding to a metal center.
In situ FT-IR and NMR SpectroscopyIdentification of reaction intermediates and monitoring concentration changes over time.Allows for the direct observation of species formed during a reaction involving this compound.
Computational Chemistry (e.g., DFT)Energies of reactants, transition states, and intermediates; reaction pathways. nih.govkaist.ac.krCan be used to model the reaction of this compound and predict the most likely mechanism.
Hammett AnalysisInformation about the electronic effects of substituents on reaction rates. nih.govCould be applied to analogs of this compound to understand the electronic influence of the solketal moiety.

Advanced Characterization Techniques for 3 3 Aminopropyl Solketal Derived Materials

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, UV-Visible, Mass Spectrometry)

Spectroscopic techniques are fundamental for confirming the chemical structure, purity, and functional group transformations in materials derived from 3-(3-aminopropyl)solketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for obtaining detailed information about the molecular structure. nih.gov Both ¹H and ¹³C NMR are used to verify the successful synthesis of this compound-derived materials by tracking the chemical shifts of the nuclei. rsc.org

¹H NMR: The proton NMR spectrum would show characteristic signals for the aminopropyl and solketal (B138546) moieties. For the solketal group, two singlets are expected for the non-equivalent methyl protons, along with multiplets for the methine and methylene (B1212753) protons of the dioxolane ring. rsc.org The aminopropyl chain would exhibit multiplets for its methylene groups.

¹³C NMR: The carbon NMR spectrum provides complementary information. rsc.org Key signals include those for the two methyl carbons, the quaternary ketal carbon (typically highly deshielded around 108-110 ppm), and the various methylene and methine carbons of the backbone. rsc.org

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

GroupAtomExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Solketalgem-Dimethyl (CH₃)~1.2-1.4 (two singlets)~25-27
SolketalRing CH₂~3.4-4.3 (multiplets)~66-77
SolketalRing CH~3.4-4.3 (multiplet)~62-77
SolketalKetal Carbon (C(CH₃)₂)-~108-110
AminopropylO-CH₂~3.4-3.6 (triplet)~70
AminopropylCentral CH₂~1.7-1.9 (multiplet)~30
AminopropylN-CH₂~2.7-2.9 (triplet)~40
AmineNH₂Variable (broad singlet)-

Note: Shift values are approximate and can vary based on solvent and the specific structure of the derivative.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. icm.edu.pl In materials derived from this compound, IR spectroscopy can confirm the integrity of the solketal group or the presence of the amine. Key vibrational bands are used for identification. researchgate.netnih.gov

Interactive Table 2: Key Infrared Absorption Bands for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching (primary amine)3300-3500 (two bands)
Amine (N-H)Bending1550-1650
Alkane (C-H)Stretching2850-2960
Ether (C-O-C)Stretching1050-1150
Ketal (O-C-O)Stretching1000-1200

UV-Visible Spectroscopy is primarily used for materials containing chromophores. While this compound itself does not absorb significantly in the UV-visible range, its derivatives, such as those incorporating aromatic rings or forming complexes with metal ions, can be analyzed. icm.edu.pl This technique is valuable for quantifying the concentration of such derivatives or studying electronic transitions.

Mass Spectrometry (MS) determines the molecular weight and can help elucidate the structure of a molecule by analyzing its fragmentation patterns. nist.gov For this compound, with a molecular formula of C₉H₁₉NO₃, the expected molecular weight is approximately 189.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)

These techniques provide visual information about the surface and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography, morphology, and particle size of materials. For instance, if this compound is used to functionalize powders or create polymeric microspheres, SEM would reveal their shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to visualize the internal structure of materials. It is particularly useful for characterizing nanoparticles, such as silica (B1680970) or gold nanoparticles, that have been surface-modified with this compound, revealing the core-shell structure and the thickness of the organic layer.

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles at the nanoscale. It is employed to study the surface roughness and topography of films or coatings made from this compound-derived polymers. AFM can also be used to measure the height of self-assembled monolayers on a substrate.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques measure the changes in physical properties of a material as a function of temperature. psu.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. kohan.com.tw This is crucial for determining the thermal stability, decomposition temperature, and composition of derived materials. For example, in a composite material, TGA can quantify the amount of this compound-based modifier that has been grafted onto a substrate by measuring the weight loss at its specific decomposition temperature. researchgate.net The analysis can be performed under different atmospheres (e.g., nitrogen or air) to study pyrolysis or oxidative degradation. kohan.com.tw

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. mt.com It is used to detect thermal transitions such as the glass transition temperature (Tg) of amorphous polymers, melting points (Tm) and crystallization temperatures (Tc) of semi-crystalline materials, and to study reaction enthalpies. researchgate.net For polymers synthesized using this compound, DSC is essential for understanding their processing and application temperature ranges.

X-ray Diffraction (XRD) and Structural Elucidation

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. researchgate.net For materials derived from this compound:

Single-Crystal XRD: If a derivative can be grown as a single crystal, this technique can provide its precise three-dimensional structure, including bond lengths and angles.

Powder XRD: For polycrystalline materials or semi-crystalline polymers, powder XRD is used to identify the crystalline phases present and to determine the degree of crystallinity. Amorphous materials will produce a broad halo, while crystalline materials show sharp diffraction peaks. This is useful for analyzing the structural changes in a material, for example, when a crystalline polymer is modified with the amorphous side chains of a this compound derivative.

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)

When this compound is used to create or modify porous materials like catalysts, adsorbents, or aerogels, it is critical to characterize their porous structure. researchgate.netintertek.com

Brunauer-Emmett-Teller (BET) Method: The BET method is the most widely used technique for determining the specific surface area of a material. lucideon.comazonano.com It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. microanalysis.com.au The amount of gas adsorbed at different pressures is used to calculate the total surface area, which is a critical parameter for applications in catalysis and separation. lucideon.com

Barrett-Joyner-Halenda (BJH) Analysis: Often used in conjunction with BET, the BJH method analyzes the nitrogen desorption isotherm to determine the pore size distribution and total pore volume of mesoporous materials (pores between 2 and 50 nm in diameter). lucideon.com

Future Research Directions and Emerging Applications

Sustainable Synthesis and Green Chemistry Approaches for 3-(3-Aminopropyl)solketal Production

The production of this compound inherently relies on the synthesis of its precursor, solketal (B138546). The drive towards green chemistry has heavily influenced the production of solketal, which is primarily derived from glycerol (B35011), a low-cost byproduct of the biodiesel industry. researchgate.netresearchgate.net This valorization of a waste stream is a key aspect of creating a sustainable chemical industry. mdpi.com Future research will likely focus on extending these green principles to the entire synthesis pathway of this compound.

Key research areas include:

Catalyst Development: While the synthesis of solketal from glycerol and acetone (B3395972) is well-established, research continues into more efficient and reusable heterogeneous catalysts. mdpi.com These include acidic resins like Amberlyst-35, zeolites, and metal-modified catalysts such as Cu-ZSM-5, which has shown high glycerol conversion and solketal selectivity. researchgate.netnih.gov The development of solid acid catalysts from waste materials, such as pyrolytic carbon from tires, is also a novel approach. nih.gov

Biocatalysis: The use of enzymes, such as immobilized lipases, for the synthesis of solketal esters presents a green alternative to traditional chemical catalysis, operating under milder reaction conditions. mdpi.com Exploring enzymatic pathways for the subsequent amination steps to produce this compound is a logical and important future direction.

Process Intensification: Moving from batch reactors to continuous flow processes can improve efficiency and reduce waste. mdpi.com Research into optimizing reaction parameters such as temperature, reactant molar ratios, and catalyst concentration continues to be crucial for industrial-scale sustainable production. mdpi.comnih.gov A recent study identified optimal conditions for solketal synthesis at 60 °C with a 1:4 glycerol to acetone molar ratio. nih.gov

Table 1: Selected Heterogeneous Catalysts for Sustainable Solketal Synthesis from Glycerol

Catalyst TypeSpecific ExampleReported Glycerol Conversion (%)Reported Solketal Selectivity (%)Key AdvantageSource
Ion Exchange ResinAmberlyst-35~84%HighGood performance in batch reactors. researchgate.netresearchgate.net
ZeoliteCu-ZSM-599%96%High efficiency and reusability. nih.gov
Clay MineralAcid-activated Clay~80%HighLow-cost and readily available. mdpi.com
Sulfated Metal OxideSO₄²⁻/ZnAl₂O₄–ZrO₂99.3%98%Excellent activity and structural stability. rsc.org
Functionalized CarbonSulfonated Carbon Black~90%~95%Valorization of waste materials. nih.gov

Exploration of Novel Derivatization and Functionalization Strategies

This compound is an exemplary amino-functionalized linker synthon, offering two distinct sites for chemical modification: the primary amine and the acid-labile solketal group. biosearchtech.com

Amine Group Functionalization: The primary amine group is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination. This allows for the covalent attachment of various molecular entities, including polymers, fluorescent dyes, or biologically active molecules. The nucleophilic nature of the amine enables its use in aminocatalysis, extending its reactivity to remote locations of other molecules. researchgate.net

Solketal Group Deprotection: The isopropylidene ketal (solketal) group serves as a protecting group for a diol. wikipedia.org This group is stable under basic and neutral conditions but can be readily cleaved using a mild acid catalyst in an aqueous medium. wikipedia.org This deprotection strategy unmasks the 1,2-diol of the glycerol backbone, providing two free hydroxyl groups. These newly available hydroxyl groups can then be subjected to further reactions, such as esterification or etherification, allowing for the creation of more complex structures like mono- or diglycerides. wikipedia.org This dual reactivity makes this compound a valuable building block for synthesizing complex molecules with precise architectures.

Expansion of Applications in Biomedical Fields, such as Targeted Therapies and Advanced Diagnostics

The structural features of this compound suggest significant potential in the biomedical arena. The solketal precursor is noted for its low toxicity and solubility in bodily fluids, making it a suitable component for medical applications. mdpi.com

Drug Delivery and Targeted Therapy: The primary amine provides a convenient conjugation point for attaching therapeutic agents. This could be used to create prodrugs that release an active pharmaceutical ingredient upon cleavage of the linker. Furthermore, by attaching a targeting ligand (e.g., an antibody or peptide) to the molecule, it could be used to direct therapies specifically to diseased cells, such as cancer cells, thereby reducing systemic toxicity. The biocompatible glycerol backbone, revealed after potential deprotection, would further enhance its suitability for in-vivo applications.

Advanced Diagnostics: For diagnostic purposes, the amine handle can be used to attach imaging agents. This includes chelators for radiometals used in Positron Emission Tomography (PET) or single-photon emission computed tomography (SPECT), as well as fluorescent dyes for optical imaging. The ability to incorporate this linker into larger constructs could aid in the development of novel contrast agents for various imaging modalities.

Development of Smart Materials and Responsive Systems Utilizing this compound Scaffolds

Smart materials are designed to respond to external stimuli, and this compound possesses functional groups that can impart such responsive behavior. mdpi.commdpi.com

pH-Responsive Materials: The primary amine group is ionizable. At physiological or neutral pH, it is partially or fully deprotonated (R-NH₂), while in acidic environments (low pH), it becomes protonated (R-NH₃⁺). When this molecule is incorporated as a monomer into a polymer or hydrogel, this change in charge can induce significant conformational changes. This could lead to materials that swell or shrink, or that alter their surface properties, in response to pH changes. Such materials are highly sought after for applications in controlled drug release, where a drug is released in the acidic microenvironment of a tumor or within a cell's endosome.

Acid-Degradable Systems: The acid-labile nature of the solketal ketal bond offers another stimulus-responsive mechanism. wikipedia.org Materials constructed using the solketal moiety as a cross-linker or as part of the polymer backbone could be designed to degrade and disassemble under acidic conditions. This would release the constituent components and any encapsulated cargo. This strategy is particularly promising for creating transient medical implants or delivery vehicles that break down into small, biocompatible molecules (like glycerol and acetone) after fulfilling their function.

Computational Studies and Predictive Modeling of Reactivity and Material Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules and materials, guiding experimental work and accelerating discovery.

Predicting Reactivity: Quantum mechanics methods like Density Functional Theory (DFT) can be employed to model the electronic structure of this compound. These calculations can predict the reactivity of the amine group, model reaction pathways for its derivatization, and elucidate the mechanism of the acid-catalyzed deprotection of the solketal group. Such studies have already been applied to understand the ketalization of glycerol. researchgate.net

Modeling Material Properties: For materials derived from this compound, molecular dynamics (MD) simulations can predict their bulk properties. For instance, MD can be used to simulate how a hydrogel based on this scaffold would swell in water in response to pH changes or how a drug-conjugate might interact with a biological membrane. This predictive capability can significantly reduce the experimental effort required to design and optimize new smart materials.

Table 2: Selected Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₉NO₃ nih.gov
Molecular Weight189.25 g/mol nih.gov
IUPAC Name3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count6 nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-aminopropyl)solketal, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, solketal derivatives can be synthesized via acid-catalyzed reactions between solketal and 3-aminopropyl precursors. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., anhydrous THF or DMF), and stoichiometric ratios of reactants significantly affect yield. Catalysts like p-toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂) are often employed to enhance reaction efficiency . Characterization via ¹H/¹³C NMR and HPLC (with UV detection at 254 nm) is critical to confirm structural integrity and purity.

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40–75% RH), temperature (25–40°C), and light exposure. Analytical techniques like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can monitor decomposition products. For quantitative stability, use HPLC with a C18 column and phosphate buffer (pH 6.8)/acetonitrile mobile phase (70:30 v/v) to track changes in peak area over time .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : ¹H NMR (in CDCl₃ or DMSO-d₆) is essential for confirming the aminopropyl group’s integration (e.g., δ 1.4–1.6 ppm for –CH₂– groups). FTIR can validate the presence of amine (–NH₂, ~3350 cm⁻¹) and ether (–C–O–C–, ~1100 cm⁻¹) functionalities. For purity assessment, combine gas chromatography (GC) with flame ionization detection (FID) or high-resolution mass spectrometry (HRMS) to detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from differences in catalyst loading, solvent systems, or reaction kinetics. To address this, perform kinetic studies (e.g., time-resolved NMR or in-situ FTIR) to compare reaction rates under standardized conditions. Use density functional theory (DFT) calculations to model transition states and identify rate-limiting steps. Cross-validate results with independent literature sources, prioritizing peer-reviewed studies over non-curated databases .

Q. What strategies optimize the regioselectivity of this compound in multi-step reactions?

  • Methodological Answer : Regioselectivity can be controlled through steric and electronic effects. For example, protecting the primary amine group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prior to solketal functionalization reduces unwanted side reactions. Solvent polarity adjustments (e.g., switching from DCM to DMF) and temperature gradients (e.g., cooling to 0°C during critical steps) further enhance selectivity. Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How does the reactivity of this compound compare to structurally similar compounds like N-(3-aminopropyl)-4-aminobutanal?

  • Methodological Answer : Comparative studies should focus on functional group interactions. For instance, the aldehyde group in N-(3-aminopropyl)-4-aminobutanal allows for Schiff base formation, whereas this compound’s ether and amine groups enable hydrogen bonding and nucleophilic attacks. Conduct Hammett substituent constant (σ) analyses to quantify electronic effects, or use differential scanning calorimetry (DSC) to compare thermal stability. Such data clarify structure-activity relationships for applications in catalysis or drug delivery .

Q. What experimental designs are recommended for studying the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Simulate environmental degradation using OECD Test Guideline 301 (Ready Biodegradability) with activated sludge inoculum. Analyze byproducts via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) quantify acute toxicity. For advanced modeling, employ quantitative structure-activity relationship (QSAR) tools to predict long-term ecological risks .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often stem from impurities or solvent effects. Re-run analyses using deuterated solvents (e.g., D₂O for amine protons) and compare with reference spectra from databases like PubChem or CAS Common Chemistry. For ambiguous peaks, use 2D NMR techniques (e.g., HSQC, HMBC) to resolve connectivity. Cross-validate with independent methods, such as X-ray crystallography or elemental analysis (CHNS) .

Q. What statistical approaches are robust for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For high-throughput screening, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure reproducibility by reporting confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d). Tools like GraphPad Prism or R packages (e.g., drc) streamline analysis and visualization .

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Feasible Synthetic Routes

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3-(3-aminopropyl)solketal
Reactant of Route 2
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3-(3-aminopropyl)solketal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.